molecular formula C8H10N2O3 B12061211 Ethyl-3,4-dephostatin

Ethyl-3,4-dephostatin

Cat. No.: B12061211
M. Wt: 182.18 g/mol
InChI Key: ZTXUSFPBLYQDDN-UHFFFAOYSA-N
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Description

Ethyl-3,4-dephostatin, also known as 3,4-dihydroxy-N-ethyl-N-nitrosoaniline, is a synthetic analog of dephostatin. It is a potent and selective inhibitor of protein tyrosine phosphatases, particularly PTP1B and SHPTP-1. These enzymes play a crucial role in cellular signaling pathways, including those involved in insulin signaling and glucose metabolism .

Preparation Methods

Ethyl-3,4-dephostatin is synthesized to improve the stability of dephostatin. The synthetic route involves the nitrosation of 3,4-dihydroxyaniline followed by N-ethylation. The compound is typically prepared in a laboratory setting and is soluble in DMSO at 22 mg/mL and in water at 8 mg/mL .

Chemical Reactions Analysis

Ethyl-3,4-dephostatin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the nitroso group to an amine group.

    Substitution: The hydroxyl groups on the benzene ring can participate in substitution reactions, forming various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl-3,4-dephostatin has several scientific research applications:

Mechanism of Action

Ethyl-3,4-dephostatin exerts its effects by inhibiting protein tyrosine phosphatases, specifically PTP1B and SHPTP-1. By inhibiting these enzymes, the compound modulates cellular signaling pathways that are fundamental to various biological processes, including cell growth, differentiation, and metabolic control. This inhibition leads to increased tyrosine phosphorylation of the insulin receptor and insulin receptor substrate-1, enhancing insulin signaling and glucose uptake .

Properties

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

N-(3,4-dihydroxyphenyl)-N-ethylnitrous amide

InChI

InChI=1S/C8H10N2O3/c1-2-10(9-13)6-3-4-7(11)8(12)5-6/h3-5,11-12H,2H2,1H3

InChI Key

ZTXUSFPBLYQDDN-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC(=C(C=C1)O)O)N=O

Origin of Product

United States

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